molecular formula C21H14ClNO3 B13370691 6-chloro-7-methyl-N-(2-naphthyl)-4-oxo-4H-chromene-3-carboxamide

6-chloro-7-methyl-N-(2-naphthyl)-4-oxo-4H-chromene-3-carboxamide

Cat. No.: B13370691
M. Wt: 363.8 g/mol
InChI Key: BYJGTXHWQIMPBW-UHFFFAOYSA-N
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Description

6-chloro-7-methyl-N-(2-naphthyl)-4-oxo-4H-chromene-3-carboxamide is a synthetic organic compound that belongs to the class of chromene derivatives. Chromenes are known for their diverse biological activities and are widely studied for their potential therapeutic applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-chloro-7-methyl-N-(2-naphthyl)-4-oxo-4H-chromene-3-carboxamide typically involves the following steps:

    Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as 6-chloro-7-methyl-4H-chromen-4-one and 2-naphthylamine.

    Condensation Reaction: The starting materials undergo a condensation reaction in the presence of a suitable catalyst, such as acetic acid, to form the desired product.

    Purification: The crude product is purified using techniques like recrystallization or column chromatography to obtain the pure compound.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The reaction conditions are optimized to maximize yield and minimize impurities.

Chemical Reactions Analysis

Types of Reactions

6-chloro-7-methyl-N-(2-naphthyl)-4-oxo-4H-chromene-3-carboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding quinones.

    Reduction: Reduction reactions can convert the carbonyl group to an alcohol.

    Substitution: Halogen substitution reactions can introduce different functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are used.

    Substitution: Halogenation reagents such as chlorine or bromine can be employed.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while reduction may produce alcohol derivatives.

Scientific Research Applications

6-chloro-7-methyl-N-(2-naphthyl)-4-oxo-4H-chromene-3-carboxamide has several scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, such as anti-inflammatory and anticancer properties.

    Medicine: Investigated for its therapeutic potential in treating various diseases.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 6-chloro-7-methyl-N-(2-naphthyl)-4-oxo-4H-chromene-3-carboxamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to the desired biological effects. Detailed studies are required to elucidate the exact molecular mechanisms.

Comparison with Similar Compounds

Similar Compounds

    7-methyl-4H-chromen-4-one: A related chromene derivative with similar structural features.

    2-naphthylamine: A precursor used in the synthesis of the target compound.

    6-chloro-4H-chromen-4-one: Another chromene derivative with potential biological activities.

Uniqueness

6-chloro-7-methyl-N-(2-naphthyl)-4-oxo-4H-chromene-3-carboxamide is unique due to its specific substitution pattern and the presence of both chromene and naphthyl moieties. This combination of structural features may confer distinct biological and chemical properties, making it a valuable compound for research and development.

Properties

Molecular Formula

C21H14ClNO3

Molecular Weight

363.8 g/mol

IUPAC Name

6-chloro-7-methyl-N-naphthalen-2-yl-4-oxochromene-3-carboxamide

InChI

InChI=1S/C21H14ClNO3/c1-12-8-19-16(10-18(12)22)20(24)17(11-26-19)21(25)23-15-7-6-13-4-2-3-5-14(13)9-15/h2-11H,1H3,(H,23,25)

InChI Key

BYJGTXHWQIMPBW-UHFFFAOYSA-N

Canonical SMILES

CC1=CC2=C(C=C1Cl)C(=O)C(=CO2)C(=O)NC3=CC4=CC=CC=C4C=C3

Origin of Product

United States

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